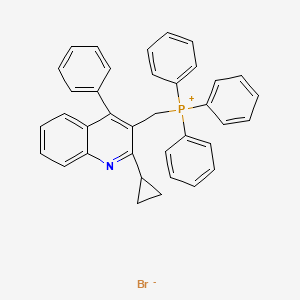

((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide is a complex organic compound with the molecular formula C37H31BrNP It is characterized by a quinoline core substituted with cyclopropyl and phenyl groups, and a triphenylphosphonium moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Substitution Reactions: The cyclopropyl and phenyl groups are introduced via substitution reactions. These reactions often require the use of organometallic reagents such as Grignard reagents or organolithium compounds.

Phosphonium Salt Formation: The final step involves the reaction of the substituted quinoline with triphenylphosphine and a suitable brominating agent, such as bromine or N-bromosuccinimide (NBS), to form the triphenylphosphonium bromide salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow synthesis techniques, automated reaction monitoring, and purification processes such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the quinoline ring or the phosphonium group, potentially yielding reduced quinoline derivatives or phosphine oxides.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or cyclopropyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, ((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. Its phosphonium group allows for the exploration of mitochondrial targeting, as phosphonium salts are known to accumulate in mitochondria.

Medicine

The compound’s potential medicinal applications include its use as a scaffold for developing new drugs. Quinoline derivatives have been investigated for their antimicrobial, antimalarial, and anticancer properties.

Industry

In industry, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its structural versatility.

Mecanismo De Acción

The mechanism by which ((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide exerts its effects depends on its application. In biological systems, the phosphonium group facilitates mitochondrial targeting, allowing the compound to interact with mitochondrial proteins and disrupt their function. This can lead to apoptosis or other cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide: Similar structure with a fluorophenyl group instead of a phenyl group.

((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium chloride: Similar structure with a chloride ion instead of a bromide ion.

((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium iodide: Similar structure with an iodide ion instead of a bromide ion.

Uniqueness

((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide is unique due to its specific combination of substituents and the presence of the bromide ion. This combination can influence its reactivity, solubility, and biological activity, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide, with the CAS number 154057-58-6, is a compound that has garnered interest due to its potential biological activities, particularly in the context of drug delivery and therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C₃₇H₃₀BrFNP

- Molecular Weight : 618.517 g/mol

- Melting Point : 218-225 ºC

- Purity : >95% (HPLC)

The triphenylphosphonium (TPP) moiety is known for its ability to target mitochondria, which plays a crucial role in cellular energy metabolism and apoptosis. Compounds containing TPP can facilitate the delivery of therapeutic agents directly into mitochondria, enhancing their efficacy while minimizing systemic toxicity. The mechanism involves:

- Mitochondrial Targeting : The lipophilic nature of TPP allows it to cross cellular membranes and accumulate in mitochondria.

- Induction of Apoptosis : Once localized in the mitochondria, these compounds can induce oxidative stress, leading to programmed cell death in cancer cells .

- Drug Delivery Systems : The compound can be utilized as a vehicle for delivering chemotherapeutic agents, such as doxorubicin, specifically to cancer cells, thereby increasing the therapeutic index of these drugs .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can effectively induce apoptosis in various cancer cell lines through mitochondrial dysfunction.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| HCT116 | 10 µM | Induced apoptosis via oxidative stress | |

| MCF7 | 5 µM | Triggered mitochondrial dysfunction |

Case Studies

- Doxorubicin Delivery : A study highlighted the use of TPP-based liposomes functionalized with doxorubicin for targeted therapy in colorectal carcinoma (HCT116) and breast cancer (MCF7) cells. The results indicated that the encapsulated drug exhibited similar cytotoxicity to free doxorubicin but with enhanced specificity towards cancer cells .

- Mitochondrial Dysfunction : Another investigation focused on the compound's role in disrupting mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death in HeLa cells .

Propiedades

IUPAC Name |

(2-cyclopropyl-4-phenylquinolin-3-yl)methyl-triphenylphosphanium;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H31NP.BrH/c1-5-15-28(16-6-1)36-33-23-13-14-24-35(33)38-37(29-25-26-29)34(36)27-39(30-17-7-2-8-18-30,31-19-9-3-10-20-31)32-21-11-4-12-22-32;/h1-24,29H,25-27H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZDEVRZPKRJKF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H31BrNP |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.